molecular formula C6H12N4O B14442242 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane CAS No. 77774-46-0

11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane

Cat. No.: B14442242
CAS No.: 77774-46-0
M. Wt: 156.19 g/mol
InChI Key: OHDHKXUZPLNDLH-UHFFFAOYSA-N
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Description

11-Oxa-2,3,8,9-tetraazadispiro[404~6~1~5~]undecane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones with chlorine, which results in the formation of substituted dispirocyclic compounds . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing efficient purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine for substitution reactions and various oxidizing or reducing agents depending on the desired transformation. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

Scientific Research Applications

11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane has several scientific research applications:

Mechanism of Action

The mechanism by which 11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they likely include modulation of enzymatic activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,8,9-tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-ones
  • 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-1,8-dien-6-ones

Uniqueness

11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane is unique due to the presence of an oxygen atom within its spirocyclic structure, which distinguishes it from other similar compounds. This oxygen atom can influence the compound’s reactivity and interactions with other molecules, making it a distinct and valuable subject for research .

Properties

CAS No.

77774-46-0

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

11-oxa-2,3,8,9-tetrazadispiro[4.0.46.15]undecane

InChI

InChI=1S/C6H12N4O/c1-5(2-8-7-1)6(11-5)3-9-10-4-6/h7-10H,1-4H2

InChI Key

OHDHKXUZPLNDLH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CNN1)C3(O2)CNNC3

Origin of Product

United States

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